
N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known to have various biological activities and are used in many applications .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex. For example, a crystal structure study of a bis(3,5-dimethyl-1H-pyrazol-4-ammonium) compound showed that it has a monoclinic crystal system with a P 2 1 / n (no. 14) space group .
Chemical Reactions Analysis
Pyrazole derivatives have been used in various chemical reactions. For instance, they have been used as ligands in the ring-opening polymerization of rac-lactide .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can also vary greatly. For example, (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research has shown that carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with pyrazole functionalities, have been synthesized and tested for cytotoxic activity against various cancer cell lines, demonstrating potent cytotoxic effects. Such compounds have shown potential as anticancer agents in both in vitro and in vivo models, highlighting the importance of structural modification in enhancing therapeutic efficacy (Deady et al., 2003).
DNA Recognition and Gene Expression Control
The design and synthesis of N-methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides demonstrate their capability to specifically target DNA sequences in the minor groove. This specificity allows for the control of gene expression, which is crucial in the development of novel therapeutic agents for diseases like cancer. The study of these polyamides provides insights into the molecular basis of DNA recognition and the potential for targeted gene therapy applications (Chavda et al., 2010).
Antimicrobial Activity
New 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of antibacterial and antifungal effects, highlighting the potential for the development of new antimicrobial agents. The structural diversity and biological activity of these compounds underscore the ongoing interest in pyran and carboxamide derivatives in antimicrobial research (Aytemir et al., 2003).
Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, demonstrates the versatility of enaminonitriles in chemical synthesis. These compounds exhibit a range of biological activities, underscoring the utility of heterocyclic chemistry in the development of new therapeutic agents and materials (Fadda et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-9-13(10(2)19-18-9)8-17-16(23)11-4-5-14-12(6-11)7-15(22)21(3)20-14/h7,11H,4-6,8H2,1-3H3,(H,17,23)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYWTYLKTDUOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

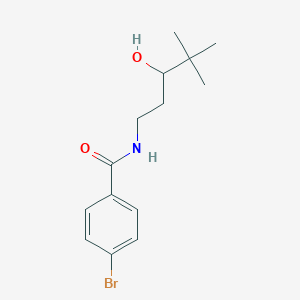
![Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2577260.png)
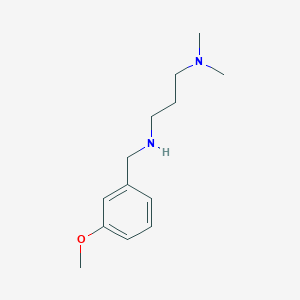

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)
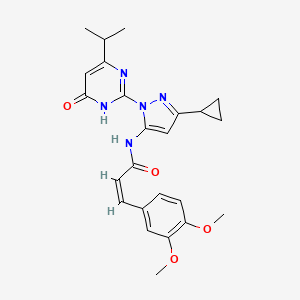
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)
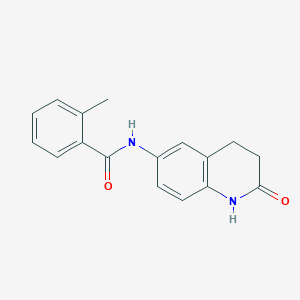
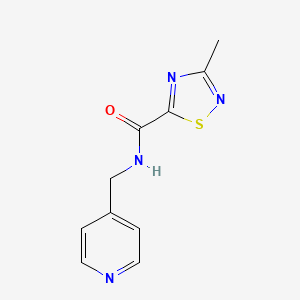
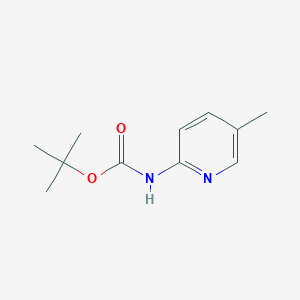

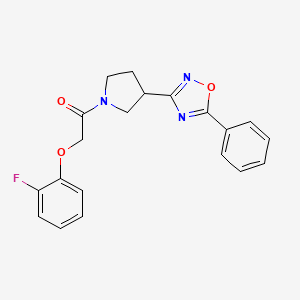
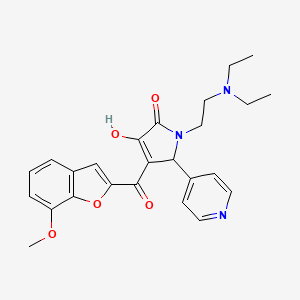
![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)